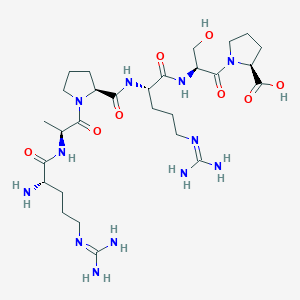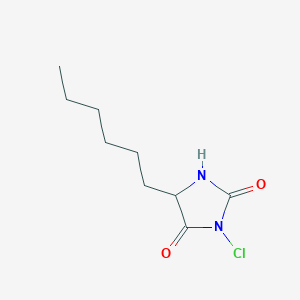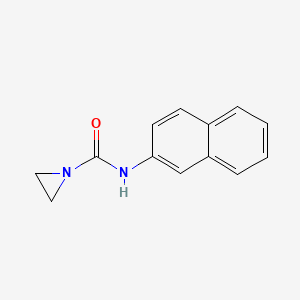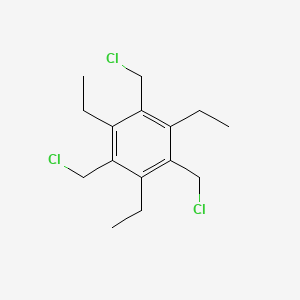
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique sequence of amino acids, which include ornithine, alanine, proline, and serine, among others. The presence of diaminomethylidene groups adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Alkyl halides, under conditions that favor nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can lead to reduced forms of the peptide.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The peptide sequence can influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline is unique due to its specific amino acid sequence and the presence of diaminomethylidene groups
Properties
CAS No. |
656228-82-9 |
|---|---|
Molecular Formula |
C28H50N12O8 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H50N12O8/c1-15(36-21(42)16(29)6-2-10-34-27(30)31)24(45)39-12-4-8-19(39)23(44)37-17(7-3-11-35-28(32)33)22(43)38-18(14-41)25(46)40-13-5-9-20(40)26(47)48/h15-20,41H,2-14,29H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ANTKEZKXEZJCHL-RABCQHRBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)





![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)

![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)


